molecular formula C8H7F5N2O B14066200 [4-(Pentafluoroethoxy)phenyl]hydrazine

[4-(Pentafluoroethoxy)phenyl]hydrazine

Cat. No.: B14066200
M. Wt: 242.15 g/mol
InChI Key: OVMTUVGDPJGOLB-UHFFFAOYSA-N
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Description

[4-(Pentafluoroethoxy)phenyl]hydrazine is a specialized hydrazine derivative featuring a pentafluoroethoxy (–OCF₂CF₃) substituent at the para position of the phenyl ring. This compound belongs to the arylhydrazine family, characterized by a hydrazine (–NH–NH₂) group attached to an aromatic ring. The pentafluoroethoxy group, with its strong electron-withdrawing nature due to five fluorine atoms, significantly influences the compound’s electronic and steric properties.

Properties

Molecular Formula

C8H7F5N2O

Molecular Weight

242.15 g/mol

IUPAC Name

[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H7F5N2O/c9-7(10,11)8(12,13)16-6-3-1-5(15-14)2-4-6/h1-4,15H,14H2

InChI Key

OVMTUVGDPJGOLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)OC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Perfluoroethoxy)phenyl)hydrazine typically involves the reaction of 4-(Perfluoroethoxy)aniline with hydrazine. The process begins with the diazotization of 4-(Perfluoroethoxy)aniline to form a diazonium salt, which is then reduced to yield the desired hydrazine compound . The reaction conditions often include the use of sodium metabisulfite as a reducing agent, with the reaction carried out at temperatures ranging from 10°C to 35°C and a pH of 7 .

Industrial Production Methods

While specific industrial production methods for (4-(Perfluoroethoxy)phenyl)hydrazine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of hydrazine compounds .

Chemical Reactions Analysis

Types of Reactions

(4-(Perfluoroethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include azo compounds, amines, and substituted phenyl derivatives. These products are often used as intermediates in further chemical synthesis or as final products in various applications .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., –OCF₂CF₃, –OCHF₂) increase electrophilicity, enhancing reactivity in nucleophilic substitutions or condensations .

Physical and Chemical Properties

While specific data for this compound is unavailable, comparisons with analogs suggest:

  • Molecular Weight : Higher than 4-Methoxyphenylhydrazine (MW ~170 g/mol ) due to the pentafluoroethoxy group.
  • Solubility : Likely lower in polar solvents compared to methoxy or ethyl derivatives due to increased hydrophobicity from fluorine atoms.
  • Stability : Fluorinated groups generally enhance thermal and oxidative stability, as seen in polyimide/crown ether composites synthesized using hydrazine derivatives .

Biological Activity

[4-(Pentafluoroethoxy)phenyl]hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazines and their derivatives are known for a range of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a phenyl ring substituted with a pentafluoroethoxy group and a hydrazine functional group. The presence of the pentafluoroethoxy moiety enhances the lipophilicity and bioactivity of the compound, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Hydrazine derivatives have been extensively studied for their antimicrobial properties. In a study evaluating various phenylhydrazine derivatives, compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 5 to 10 µg/mL, indicating strong antibacterial potential .

CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
TCO8Staphylococcus aureus521
TCO8E. coli1016
TCO8Pseudomonas aeruginosa1011

Antifungal Activity

Research has shown that phenylhydrazide derivatives can also act as antifungal agents. A study reported that certain derivatives displayed superior antifungal activity against fluconazole-resistant fungi, with specific compounds achieving high efficacy in inhibiting fungal growth . The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress in fungal cells.

Anticancer Activity

The anticancer potential of hydrazine derivatives has been highlighted in several studies. For instance, phenylhydrazine hydrochloride was shown to induce lung tumors in BALB/c mice at specific dosages, suggesting its role in tumorigenesis . Furthermore, the compound's ability to cause DNA damage and mutagenicity was noted, raising concerns about its safety profile but also indicating potential pathways for targeted cancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound promotes the production of ROS, which can damage cellular components in pathogens.
  • DNA Interaction : Evidence suggests that hydrazines may interact with DNA, leading to mutations and apoptosis in cancer cells.
  • Enzyme Inhibition : Some derivatives have shown the ability to inhibit key enzymes involved in inflammatory pathways and microbial metabolism.

Case Studies

  • Antifungal Efficacy : In a controlled study, a series of hydrazine derivatives were tested against four strains of fluconazole-resistant fungi. Compounds demonstrated MIC values lower than those observed for fluconazole itself, suggesting their potential as alternative antifungal agents .
  • Anticancer Research : A long-term study involving BALB/c mice revealed that administration of phenylhydrazine hydrochloride resulted in a significant increase in lung tumors compared to control groups. This study provided insights into the dose-response relationship and highlighted the compound's carcinogenic potential .

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